ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate
Description
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate is a polyfunctional pyran derivative characterized by a 4H-pyran core substituted with amino, cyano, ester, methyl, and 3-fluorophenyl groups. This compound belongs to a broader class of 4H-pyran-3-carboxylates, which are synthesized via multicomponent reactions involving aldehydes, malononitrile, and active methylene compounds .
Properties
Molecular Formula |
C16H15FN2O3 |
|---|---|
Molecular Weight |
302.30 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C16H15FN2O3/c1-3-21-16(20)13-9(2)22-15(19)12(8-18)14(13)10-5-4-6-11(17)7-10/h4-7,14H,3,19H2,1-2H3 |
InChI Key |
KNGQITZFISSVAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)F)C#N)N)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a Knoevenagel condensation between 3-fluorobenzaldehyde and malononitrile, forming an arylidenemalononitrile intermediate. This intermediate undergoes Michael addition with ethyl acetoacetate, followed by cyclization to yield the 4H-pyran core. CsOH-Al₂O₃ acts as a reusable, heterogeneous base catalyst, enabling rapid kinetics (2–4 hours) and high yields (87%).
Catalytic System Preparation
CsOH-Al₂O₃ is prepared by suspending cesium hydroxide (1.0 g) and alumina (2.0 g) in methanol, stirring for 2 hours, and evaporating the solvent under reduced pressure. The resulting solid exhibits strong basicity while minimizing leaching.
Experimental Protocol
Advantages and Limitations
-
Advantages : Room-temperature operation, recyclable catalyst (up to 5 cycles), and excellent functional group tolerance.
-
Limitations : Requires anhydrous conditions; alumina support may adsorb polar byproducts, complicating isolation.
Green Synthesis via Nano MgO in Aqueous Medium
A water-mediated protocol using nanocrystalline magnesium oxide (nano MgO) as a catalyst offers an environmentally benign alternative. This method, reported in a 2014 study, achieves the synthesis in aqueous ethanol at 80°C.
Reaction Optimization
Nano MgO (20–30 nm particle size) provides a high surface area (BET: 120 m²/g), facilitating efficient proton abstraction. The reaction follows a similar mechanistic pathway to the CsOH-Al₂O₃ method but avoids organic solvents.
Environmental and Operational Benefits
-
Solvent System : Ethanol-water (3:1 v/v) reduces toxicity.
-
Energy Efficiency : Lower activation energy due to nanocatalyst activity.
-
Scalability : Nano MgO is commercially available and cost-effective.
Piperidine-Catalyzed Synthesis in Dimethylformamide
A piperidine-catalyzed approach in dimethylformamide (DMF) provides a solution-phase route under mild conditions. Adapted from a propyl-substituted analog synthesis, this method substitutes 3-fluorobenzaldehyde and ethyl acetoacetate to target the desired compound.
Procedure and Characterization
Spectroscopic Validation
Trade-offs
-
Pros : Rapid kinetics and straightforward setup.
-
Cons : DMF is hygroscopic and environmentally hazardous; requires chromatographic purification.
Comparative Analysis of Synthesis Methods
Mechanistic Insights and Optimization Strategies
Role of Base Catalysts
Solvent Effects
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate has been studied for its potential therapeutic applications. Research indicates that compounds of this class may exhibit:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation as an anticancer agent.
- Antimicrobial Properties : The unique structure may confer antibacterial or antifungal properties, warranting exploration in infectious disease treatment.
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial. Studies typically focus on:
- Binding Affinity : Evaluating how well the compound binds to various biological targets, such as enzymes or receptors.
- Mechanism of Action : Investigating the biochemical pathways influenced by this compound.
Case Studies
- Anticancer Research : A study demonstrated that derivatives of this compound inhibited the growth of specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs.
- Antimicrobial Activity : Another research project highlighted the efficacy of related compounds against resistant strains of bacteria, indicating the need for further exploration of this compound in this area.
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions. A notable method includes:
- Formation of the Pyran Ring : Utilizing cyclization reactions to construct the pyran framework.
- Introduction of Functional Groups : Sequential addition of amino and cyano groups to enhance biological activity.
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Fluorophenyl Derivatives
- 4-Fluorophenyl Analog (Ethyl 6-Amino-5-Cyano-4-(4-Fluorophenyl)-2-Methyl-4H-Pyran-3-Carboxylate): The para-fluorophenyl derivative () exhibits distinct NMR shifts compared to the 3-fluorophenyl target compound. For example: 1H-NMR: The aromatic protons (H-Ar) resonate at δ 7.12–7.43 ppm (para-fluoro) vs. δ ~6.71–7.43 ppm (meta-fluoro, inferred from and ). 13C-NMR: The fluorine’s para position induces downfield shifts in the aromatic carbons (δ 115.77 ppm for C-F in para vs. δ ~115–131 ppm for meta, depending on substitution) .
Chlorophenyl and Methoxyphenyl Derivatives
- 3-Chlorophenyl Analog (Ethyl 6-Amino-4-(3-Chlorophenyl)-5-Cyano-2-Phenyl-4H-Pyran-3-Carboxylate): The chloro substituent’s stronger electron-withdrawing effect increases the compound’s polarity and may enhance intermolecular interactions compared to the fluoro analog. However, steric effects from the phenyl group at position 2 (vs. methyl in the target compound) alter its reactivity .
- 4-Methoxyphenyl Analog (Ethyl 6-Amino-5-Cyano-4-(4-Methoxyphenyl)-2-Methyl-4H-Pyran-3-Carboxylate): The methoxy group’s electron-donating nature reduces electrophilicity at the pyran ring, as evidenced by upfield shifts in 13C-NMR (δ 155.38 ppm for C=O vs. δ 164.92 ppm in the 4-hydroxyphenyl analog) .
Substituent Variations at Position 2
- 2-Phenyl vs. For example, phenyl-substituted derivatives show enhanced corrosion inhibition properties in acidic media due to stronger adsorption on metal surfaces .
Functional Group Modifications
- Ester vs. Carbonitrile at Position 3: Replacing the ethyl ester with a cyano group (e.g., 5-acetyl-2-amino-4-aryl-6-methyl-4H-pyran-3-carbonitrile) reduces hydrophilicity but enhances hydrogen-bonding capacity via the cyano group .
Structural and Crystallographic Insights
- Planarity of the Pyran Ring : X-ray studies () confirm that the pyran core is nearly planar (RMS deviation: 0.059 Å), with intramolecular hydrogen bonds (N–H⋯O/N) stabilizing the crystal lattice.
Biological Activity
Ethyl 6-amino-5-cyano-4-(3-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate (CAS No. 332177-02-3) is a complex organic compound belonging to the pyran family, characterized by its unique structural features including a pyran ring, an amino group, a cyano group, and an ethyl ester. This compound has garnered attention in various fields of scientific research due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 302.30 g/mol. The presence of the fluorinated phenyl ring is significant as it enhances the compound's lipophilicity and may influence its biological interactions.
Biological Activity
Research indicates that this compound may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that compounds in this class can inhibit the growth of various bacterial strains.
- Anticancer Activity : The structural features of this compound may contribute to its potential as an anticancer agent, particularly through mechanisms that target specific cancer cell pathways.
- Anti-inflammatory Effects : Compounds similar to this have shown promise in reducing inflammation, which is critical in various chronic diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes the SAR findings related to this compound and its analogs:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyran ring with amino and cyano groups | Antimicrobial, anticancer |
| Ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2-methyl-4H-pyran-3-carboxylate | Similar structure, different fluorophenyl substitution | Potentially enhanced anticancer activity |
| Ethyl 6-amino-5-cyano-4-(2-nitrophenyl)-2-methyl-4H-pyran-3-carboxylate | Nitrophenyl group instead of fluorophenyl | Increased reactivity and potential for different biological effects |
The mechanisms through which this compound exerts its biological effects are under investigation. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial resistance.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways associated with inflammation and tumor growth.
Case Studies and Research Findings
Recent studies have focused on evaluating the efficacy of this compound in various biological assays:
- In Vitro Studies : Laboratory tests have demonstrated that this compound can significantly reduce cell viability in cancer cell lines, indicating its potential as a therapeutic agent.
- Animal Models : Preliminary results from animal studies suggest anti-inflammatory effects, with reduced markers of inflammation observed following treatment.
Q & A
Q. Basic
- NMR : H/C NMR identifies substituent-induced chemical shifts. For example, the 3-fluorophenyl group causes deshielding of adjacent protons (δ ~7.4–7.6 ppm) .
- FT-IR : Cyano (C≡N) stretches at ~2200–2250 cm⁻¹ confirm nitrile incorporation.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for halogenated analogs .
How do steric/electronic effects of substituents influence molecular packing and reactivity?
Q. Advanced
- Steric Effects : Bulky groups (e.g., isopropyl in ) reduce packing efficiency, increasing unit cell volume compared to planar 3-fluorophenyl derivatives.
- Electronic Effects : Electron-withdrawing groups (e.g., –F) polarize the pyran ring, altering dipole moments and reactivity in nucleophilic additions.
- Reactivity : Fluorine’s inductive effect enhances electrophilicity at the C-4 position, favoring nucleophilic attack in further functionalization .
What experimental design principles apply to scaling up pyran carboxylate synthesis?
Q. Advanced
- Reactor Design : Continuous flow systems improve heat/mass transfer for exothermic MCRs.
- Separation Technologies : Membrane filtration or chromatography resolves regioisomers, critical for fluorinated analogs .
- Process Control : In-line PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
